molecular formula C10H9ClN2O2 B1422884 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid CAS No. 1179673-92-7

2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid

Cat. No.: B1422884
CAS No.: 1179673-92-7
M. Wt: 224.64 g/mol
InChI Key: GMWKRMYQFTWUIT-UHFFFAOYSA-N
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Description

Structural Significance of 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic Acid in Heterocyclic Chemistry

This compound (C$${10}$$H$$9$$ClN$$2$$O$$2$$) is a structurally unique compound that bridges aromatic, cyano, and carboxylic acid functionalities. Its molecular architecture features a 3-chlorophenyl group, a cyanomethylamino moiety, and an acetic acid side chain, as evidenced by its SMILES code (O=C(O)CN(C$$1$$=CC=CC(Cl)=C$$1$$)CC#N) and molecular weight of 224.64 g/mol. This combination of electron-withdrawing (chlorine, nitrile) and polar (carboxylic acid) groups positions it as a versatile intermediate in heterocyclic synthesis.

The chlorophenyl group contributes aromatic stability and directs electrophilic substitution reactions, while the nitrile group serves as a latent amine or carbonyl precursor. The acetic acid moiety enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. Such properties enable its use in constructing nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For example, cyanoacetamide derivatives are known to undergo cyclocondensation with hydrazines or thioureas to form pyrazole or thiazole rings. The compound’s ability to participate in multicomponent reactions (MCRs) further underscores its utility in generating complex heterocyclic scaffolds.

Table 1: Functional Group Contributions to Heterocyclic Reactivity

Functional Group Role in Heterocyclic Synthesis Example Reaction
3-Chlorophenyl Aromatic directing group Electrophilic substitution
Cyanomethylamino Nucleophile for cyclization Pyridone formation
Acetic acid Solubility enhancer; carboxylate intermediate Esterification/amidation

Role in Amino Acid Derivative Research and Functional Group Interactions

While not a proteinogenic amino acid, this compound shares structural motifs with natural amino acids, particularly glycine (C$$2$$H$$5$$NO$$_2$$). Its acetic acid group mirrors glycine’s carboxylate, while the cyanomethylamino segment introduces non-canonical functionality. This hybrid structure enables applications in peptide mimetics and enzyme inhibitor design.

The compound’s nitrile group can be hydrolyzed to an amide or carboxylic acid, mimicking post-translational modifications observed in bioactive peptides. Additionally, the chlorophenyl group introduces hydrophobicity, potentially enhancing membrane permeability in drug candidates. Studies on analogous cyanoacetamides demonstrate their utility in synthesizing β-amino acid derivatives, which are key components of foldamers and antimicrobial agents.

Table 2: Structural Comparison with Natural Amino Acids

Feature This compound Glycine
Carboxylate group Present Present
Side chain Cyanomethylamino-chlorophenyl Hydrogen
Hydrophobicity Moderate (logP ~1.8) Low (logP -0.72)
Potential modifications Nitrile hydrolysis, aryl functionalization Limited

In peptide synthesis, the acetic acid moiety facilitates coupling via standard carbodiimide chemistry, while the chlorophenyl group offers a site for Suzuki-Miyaura cross-coupling to introduce biaryl motifs. Such versatility underscores its value in creating structurally diverse amino acid analogs for probing biological pathways or optimizing drug pharmacokinetics.

Properties

IUPAC Name

2-[3-chloro-N-(cyanomethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-2-1-3-9(6-8)13(5-4-12)7-10(14)15/h1-3,6H,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWKRMYQFTWUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid, also known by its CAS number 1179673-92-7, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a cyanomethyl moiety attached to an aminoacetic acid backbone. Its structural formula can be represented as follows:

C10H10ClN2O2\text{C}_{10}\text{H}_{10}\text{ClN}_{2}\text{O}_{2}

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial activity. For instance, certain chloro-substituted analogues have shown efficacy against various pathogens, suggesting that the presence of the chlorophenyl group may enhance antimicrobial properties through specific interactions with bacterial cell membranes or metabolic pathways .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. A study highlighted that certain analogues exhibited significant cytotoxic effects on cancer cell lines, indicating that the cyanomethyl group may play a role in enhancing these effects .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular processes. This interaction may lead to the inhibition of critical pathways such as DNA replication or protein synthesis, thereby exerting its biological effects .

Study on Antiviral Activity

In a recent study focusing on antiviral properties, compounds structurally related to this compound were tested against human adenoviruses (HAdV). The results showed that certain derivatives had a high selectivity index and low cytotoxicity, suggesting potential therapeutic applications against viral infections .

Cytotoxicity Assessment

A comparative analysis was conducted to assess the cytotoxic effects of various analogues on cancer cells. The findings indicated that compounds with similar structural motifs demonstrated varying degrees of cytotoxicity, with some achieving IC50 values in the low micromolar range. This suggests that modifications to the cyanomethyl or chlorophenyl groups can significantly influence biological activity .

Data Summary

Property Value/Description
CAS Number 1179673-92-7
Molecular Formula C10H10ClN2O2
Antimicrobial Activity Effective against various pathogens
Anticancer Activity Significant cytotoxic effects on cancer cells
Mechanism of Action Interaction with enzymes/receptors

Scientific Research Applications

Chemistry

2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique functional groups allow for diverse chemical reactions, making it valuable in the development of new materials and drugs.

Biology

In biological research, this compound is utilized as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to interact with specific molecular targets enables researchers to explore cellular processes and signaling pathways.

Medicine

The compound has shown potential therapeutic properties, particularly:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may act as an effective analgesic and anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits enzymes associated with inflammation, indicating its therapeutic potential for treating inflammatory diseases.
  • Cytotoxicity Evaluation : In vitro tests on various human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, further supporting its anticancer potential.

Comparison with Similar Compounds

Structural Differences

  • Substituent Variability: The target compound’s cyanomethylamino group distinguishes it from analogs like Vadadustat (hydroxypicolinamido) and BRL 37344 (hydroxyethylaminophenoxy). The nitrile group may enhance metabolic stability or alter receptor binding compared to hydroxyl or carbonyl groups .

Pharmacological Profiles

  • Therapeutic Applications :

    • Vadadustat and CS1 : Both act as HIF proline hydroxylase inhibitors, promoting erythropoiesis in anemia .
    • BRL 37344 : A β3-adrenergic agonist used in bladder dysfunction and metabolic research .
    • The target compound’s nitrile group may position it for unique applications, such as CNS modulation (similar to nitrile-containing drugs like citalopram) or enzyme inhibition.
  • Receptor Selectivity: BRL 37344’s phenoxyacetic acid structure favors β3-adrenergic receptor activation, whereas the target compound’s cyanomethyl group might shift selectivity toward other β-subtypes or unrelated targets .

Contradictions and Limitations

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of 2-[(3-chlorophenyl)(cyanomethyl)amino]acetic acid to improve yield and purity?

    • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-chlorophenyl-substituted succinic acid derivatives with aminoacetic acid under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of succinic acid to aminoacetic acid) significantly influence yield. Post-synthesis purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) enhances purity .

    Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

    • Methodological Answer :

    • NMR : 1^1H and 13^13C NMR can confirm the presence of the chlorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the cyanomethylamino moiety (δ ~3.8–4.2 ppm for CH2_2 groups).
    • FT-IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carboxylic acid C=O) validate functional groups.
    • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]+^+ expected for C10_{10}H8_8ClN2_2O2_2: 239.02) .

    Q. How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

    • Methodological Answer : The electron-withdrawing chlorine atom at the 3-position activates the phenyl ring for electrophilic substitution but may hinder nucleophilic attacks due to steric and electronic effects. Computational studies (e.g., DFT calculations) can map electron density distribution to predict reactive sites. Experimental validation involves reacting the compound with nucleophiles like amines or thiols under basic conditions (e.g., K2_2CO3_3 in DMSO) .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., anticonvulsant vs. anticancer effects)?

    • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Systematic approaches include:

    • Dose-Response Studies : Test across a broad concentration range (nM to μM) to identify therapeutic windows.
    • Target Profiling : Use kinase or receptor-binding assays to identify off-target interactions.
    • Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out metabolite-driven effects .

    Q. How do crystal polymorphisms of this compound affect its bioavailability in preclinical models?

    • Methodological Answer : Patent data describe three crystal forms (CS1, CS2, CS3) with distinct dissolution rates. Researchers can:

    • Perform PXRD and DSC to characterize polymorphs.
    • Conduct in vitro dissolution tests (e.g., USP apparatus II at 37°C, pH 6.8 buffer) and correlate with in vivo pharmacokinetics in rodent models.
    • CS1 (high crystallinity) may exhibit slower dissolution but better sustained release compared to CS3 .

    Q. What computational models predict the compound’s interactions with biological targets (e.g., β-adrenergic receptors)?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina to simulate binding to β3_3-adrenergic receptors (PDB ID: 4LDE). Focus on key residues like Ser207^{207} and Asn310^{310}.
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
    • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize affinity .

    Q. How can researchers design derivatives to enhance the compound’s blood-brain barrier (BBB) permeability for CNS applications?

    • Methodological Answer :

    • Structural Modifications : Introduce lipophilic groups (e.g., methyl, fluorine) to improve logP (target range: 2–3).
    • Prodrug Strategies : Esterify the carboxylic acid to increase passive diffusion, with enzymatic cleavage in the brain.
    • In Silico BBB Prediction : Tools like SwissADME or BBB Predictor validate design choices .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid
    Reactant of Route 2
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    2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid

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